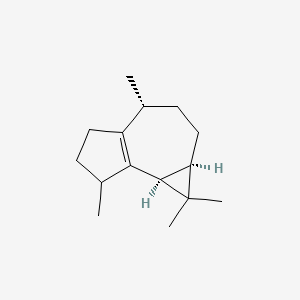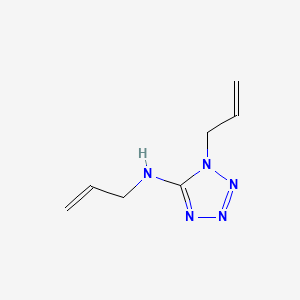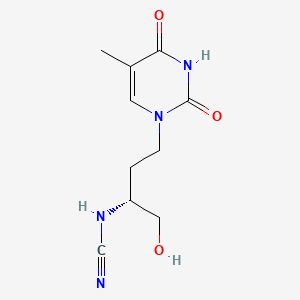![molecular formula C8H7BrO5 B12809639 3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid CAS No. 18700-61-3](/img/structure/B12809639.png)
3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 6137, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It serves as a source of chlorine in radical reactions and various electrophilic additions. This compound is particularly useful for halogenation reactions, where it introduces chlorine atoms into organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure the selective formation of N-Chlorosuccinimide.
Industrial Production Methods
In industrial settings, N-Chlorosuccinimide is produced on a larger scale using similar chlorination processes. The production involves the continuous feeding of succinimide and chlorine gas into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Substitution: It participates in electrophilic substitution reactions, introducing chlorine atoms into aromatic rings.
Addition: It can add chlorine atoms to double bonds in alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates and solvents like acetic acid. The reaction is typically carried out at room temperature.
Substitution: Reagents include aromatic compounds and catalysts such as Lewis acids. The reaction conditions vary depending on the substrate.
Addition: Reagents include alkenes and solvents like dichloromethane. The reaction is usually performed at low temperatures to control the addition process.
Major Products Formed
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are chlorinated aromatic compounds.
Addition: The major products are chlorinated alkanes.
科学的研究の応用
N-Chlorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the development of chlorinated drugs and diagnostic agents.
Industry: It is utilized in the production of chlorinated intermediates for various industrial processes.
作用機序
N-Chlorosuccinimide exerts its effects through the release of chlorine atoms. The molecular targets include organic substrates that undergo chlorination or oxidation. The pathways involved typically include radical mechanisms, where chlorine radicals are generated and react with the substrates to form the desired products.
類似化合物との比較
Similar Compounds
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but introduces bromine atoms instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide, but introduces iodine atoms instead of chlorine.
Uniqueness
N-Chlorosuccinimide is unique due to its high reactivity and selectivity in chlorination reactions. It is preferred over other halogenating agents for its ability to introduce chlorine atoms under mild conditions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
18700-61-3 |
|---|---|
分子式 |
C8H7BrO5 |
分子量 |
263.04 g/mol |
IUPAC名 |
2-bromo-5-oxo-4,8-dioxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H7BrO5/c9-3-4-1(7(10)11)2-5(13-4)6(3)14-8(2)12/h1-6H,(H,10,11) |
InChIキー |
BQMKEGIYBFPWOU-UHFFFAOYSA-N |
正規SMILES |
C12C(C3C(C(C1O3)OC2=O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


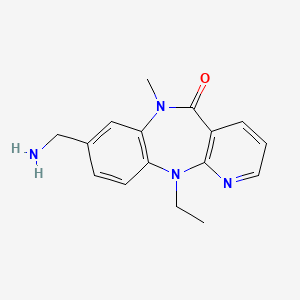

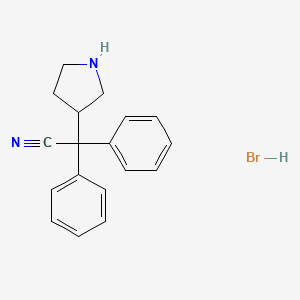
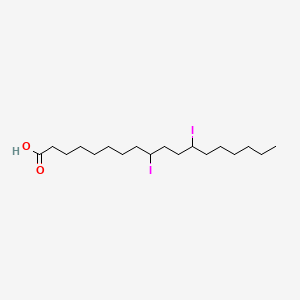
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
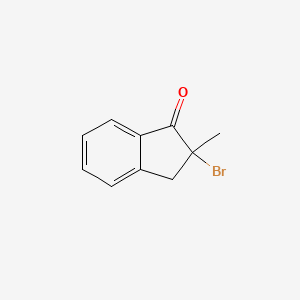
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
